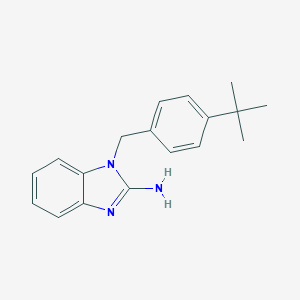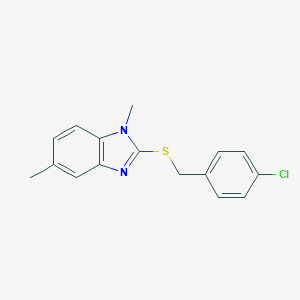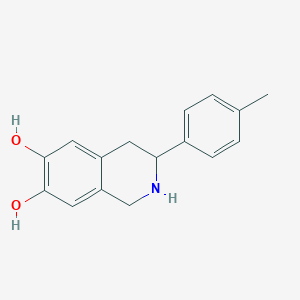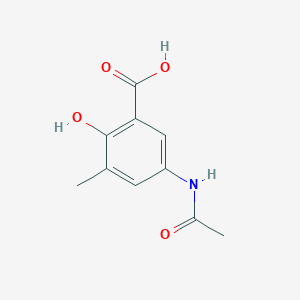![molecular formula C21H25N7 B246463 N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)
N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine is a chemical compound that belongs to the class of triazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various cellular targets, such as enzymes and receptors. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the replication of various viruses, such as HIV and hepatitis C virus.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine has been shown to exert various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Moreover, it has been found to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine has several advantages and limitations for lab experiments. Its potent pharmacological effects make it an attractive candidate for drug development. However, its complex structure and low solubility in water make it difficult to work with in the laboratory. Moreover, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for the study of N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine. One direction is to further investigate its mechanism of action and cellular targets. Another direction is to optimize its pharmacokinetic properties and develop more potent derivatives. Moreover, its potential applications in the treatment of various diseases, such as cancer, viral infections, and diabetes, need to be explored further.
Métodos De Síntesis
The synthesis of N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine involves the reaction of 2-methylbenzenamine, 4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazine-2-amine, and acetic anhydride in the presence of glacial acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticancer, antiviral, and antibacterial activities. It has also been shown to possess potent inhibitory effects on various enzymes, such as tyrosine kinase, protein kinase C, and phosphodiesterase.
Propiedades
Fórmula molecular |
C21H25N7 |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
2-N,4-N-bis(2-methylphenyl)-6-piperazin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H25N7/c1-15-7-3-5-9-17(15)23-19-25-20(24-18-10-6-4-8-16(18)2)27-21(26-19)28-13-11-22-12-14-28/h3-10,22H,11-14H2,1-2H3,(H2,23,24,25,26,27) |
Clave InChI |
WRHAVHZMSIQVQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCNCC3)NC4=CC=CC=C4C |
SMILES canónico |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCNCC3)NC4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone](/img/structure/B246380.png)
![2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246382.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B246385.png)

![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B246389.png)
![10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B246392.png)

![N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246396.png)
![2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246398.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B246399.png)

![7-Hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246405.png)

![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)